![molecular formula C18H20O4 B14358053 1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL CAS No. 92609-81-9](/img/structure/B14358053.png)
1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol is a chemical compound with a complex structure that includes phenoxy and propanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol typically involves multiple steps, including the reaction of phenol with epichlorohydrin to form glycidyl phenyl ether, followed by further reactions to introduce the phenoxyprop-1-en-2-yl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of hydrogen or other reducing agents.
Substitution: Substitution reactions can replace specific groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary widely, including oxidized derivatives, reduced forms, and substituted compounds with different functional groups
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a reagent and intermediate in organic synthesis, contributing to the development of new compounds and materials.
Biology: Research has explored its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
Medicine: The compound’s unique structure and properties have led to investigations into its potential use in drug development and medical treatments.
Industry: It is utilized in the production of specialty chemicals, coatings, and other industrial products, benefiting from its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which 1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, leading to the observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Phenoxypropan-2-ol: This compound shares a similar phenoxy group but lacks the additional phenoxyprop-1-en-2-yl group.
3-Phenoxy-1-propyne: Another related compound with a different structural arrangement, leading to distinct properties and reactivity.
Uniqueness
1-Phenoxy-3-[(3-phenoxyprop-1-en-2-yl)oxy]propan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
92609-81-9 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
1-phenoxy-3-(3-phenoxyprop-1-en-2-yloxy)propan-2-ol |
InChI |
InChI=1S/C18H20O4/c1-15(12-21-17-8-4-2-5-9-17)20-13-16(19)14-22-18-10-6-3-7-11-18/h2-11,16,19H,1,12-14H2 |
InChI-Schlüssel |
VKWBZLJAFZGMLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(COC1=CC=CC=C1)OCC(COC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



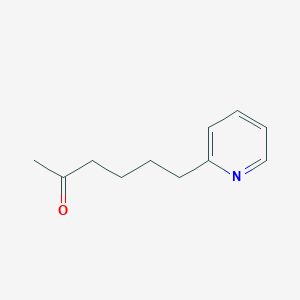
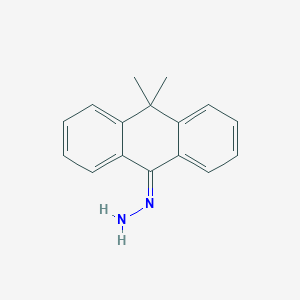
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
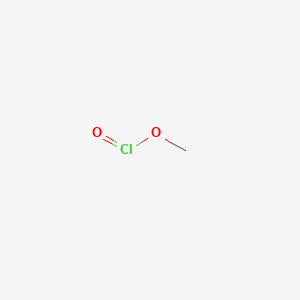
![5-Methyl-8-[(7-methylquinolin-8-yl)disulfanyl]quinoline](/img/structure/B14358022.png)
![N-(3-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14358027.png)
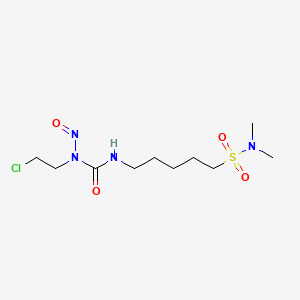
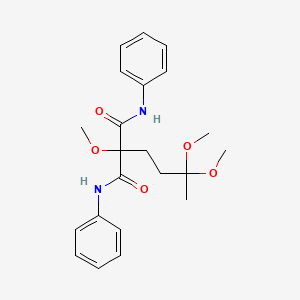
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)

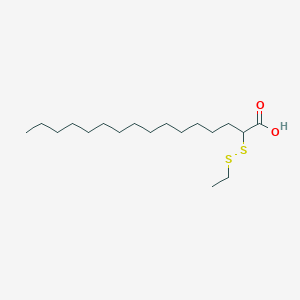
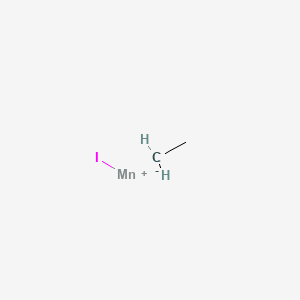
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
